12-Dipalmitoyl-sn-glycero-3-PS sodium salt

描述

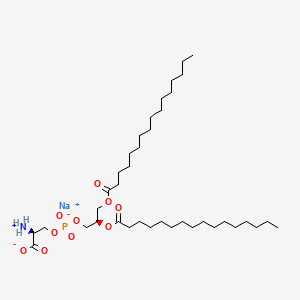

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt), abbreviated as DPPS-Na, is a synthetic phospholipid characterized by two saturated palmitoyl chains (16:0), a glycerol backbone, and a phospho-L-serine head group with a sodium counterion. Its molecular formula is C₃₈H₇₃NNaO₁₀P, with a molecular weight of 757.95 g/mol . DPPS-Na is widely utilized in biophysical and biochemical studies to model anionic lipid membranes, particularly for investigating protein-membrane interactions, membrane curvature, and phase behavior . It is commercially available at ≥99% purity (TLC) from suppliers such as Avanti Polar Lipids and Santa Cruz Biotechnology, with storage recommendations at 2–8°C .

属性

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLXLANTBWYXGW-CEGNZRHUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677081 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145849-32-7 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

This method, described in a 2021 patent, involves sequential protection, phosphorylation, and deprotection steps to assemble the phosphatidylserine headgroup. The synthesis begins with (S)-glyceryl acetonide, which serves as a protected glycerol precursor.

Stepwise Synthesis

-

Phosphorylation : (S)-Glyceryl acetonide reacts with bis(diisopropylamino)(trichloroethoxy)phosphine and N-Troc-L-serine benzyl ester under anhydrous conditions to form 1,2-O-isopropylidene-glycerol-3-phosphoryl-N-Troc-serine benzyl ester.

-

Hydrolysis : The isopropylidene group is removed using acidic hydrolysis (e.g., HCl in tetrahydrofuran), yielding 2,3-dihydroxypropyl-1-phosphoryl-N-Troc-serine benzyl ester.

-

Acylation : Palmitic acid is coupled to the free hydroxyl groups of the glycerol backbone via Steglich esterification (DCC/DMAP), producing 1,2-dipalmitoyl-sn-glycerol-3-phosphoryl-N-Troc-serine benzyl ester.

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl and Troc protective groups, yielding the free phosphatidylserine.

-

Salt Formation : Neutralization with sodium hydroxide generates the monosodium salt.

Key Data

| Parameter | Value/Detail |

|---|---|

| Overall Yield | 42–48% (from glyceryl acetonide) |

| Critical Reagents | DCC, DMAP, Pd-C |

| Purification | Column chromatography (silica gel) |

| Stereochemical Integrity | >99% sn-3 configuration |

H-Phosphonate Intermediate Method

Reaction Overview

Lindh and Stawinski (2007) developed a route using H-phosphonate intermediates, enabling efficient phosphorylation without racemization.

Stepwise Synthesis

-

H-Phosphonate Formation : 1,2-Dipalmitoyl-sn-glycerol reacts with PCl₃ and imidazole to form 1,2-dipalmitoyl-sn-glycero-3-H-phosphonate.

-

Coupling with Serine : The H-phosphonate intermediate reacts with N-(tert-butoxycarbonyl)-L-serine in the presence of pivaloyl chloride, forming a phosphodiester bond.

-

Oxidation and Deprotection : Iodine oxidation converts the H-phosphonate to phosphate, followed by TFA-mediated removal of the Boc group.

-

Salt Formation : Sodium bicarbonate neutralization yields the monosodium salt.

Key Data

| Parameter | Value/Detail |

|---|---|

| Phosphorylation Yield | 85–92% |

| Oxidation Efficiency | >95% |

| Purity Post-Purification | ≥98% (by ³¹P NMR) |

Industrial-Scale Production

化学反应分析

反应类型

1,2-二棕榈酰-sn-甘油-3-磷酸-L-丝氨酸(钠盐)可以发生多种化学反应,包括:

氧化: 该反应会导致形成氧化磷脂,氧化磷脂在研究生物系统中的氧化应激方面很重要。

水解: 该化合物中的酯键可以被水解以释放游离脂肪酸和甘油磷酸丝氨酸。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和过酸。

水解: 酸性或碱性条件可用于水解酯键。

主要生成产物

氧化: 氧化磷脂。

水解: 游离棕榈酸和甘油磷酸丝氨酸。

科学研究应用

1,2-二棕榈酰-sn-甘油-3-磷酸-L-丝氨酸(钠盐)在科学研究中具有广泛的应用:

化学: 用作研究脂质双层和膜动力学模型化合物。

生物学: 研究其在细胞信号传导和膜结构中的作用。

医学: 探索其在药物递送系统中的潜力以及作为脂质体制剂的组成部分。

作用机制

1,2-二棕榈酰-sn-甘油-3-磷酸-L-丝氨酸(钠盐)的作用机制涉及其整合到脂质双层中,在那里它影响膜流动性和信号通路。它与细胞表面上的各种蛋白质和受体相互作用,调节细胞反应和功能。该化合物形成稳定双层的能力使其成为研究膜相关过程的有价值工具 。

相似化合物的比较

DPPS-Na vs. DPPC (1,2-Dipalmitoyl-sn-glycero-3-phosphocholine)

- Head Group : DPPS-Na has a negatively charged serine head group, while DPPC has a zwitterionic choline head group.

- Charge at Physiological pH : DPPS-Na is anionic (−1), whereas DPPC is neutral .

- Biological Relevance : DPPS-Na recruits cationic proteins (e.g., antimicrobial peptides) due to its charge, while DPPC is inert in such interactions .

- Phase Transition Temperature (Tₘ) : DPPS-Na exhibits a higher Tₘ (~54°C) compared to DPPC (~41°C), attributed to stronger intermolecular interactions in the gel phase .

DPPS-Na vs. DPPG (1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

- Head Group : DPPG has a glycerol head group, conferring a net charge of −1, similar to DPPS-Na.

- Membrane Behavior : Both lipids form anionic bilayers, but DPPS-Na shows higher specificity for calcium-dependent protein binding due to serine’s carboxylate group .

Acyl Chain Variants

DPPS-Na vs. DMPS (1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine)

- Acyl Chains : DMPS has shorter myristoyl chains (14:0) versus DPPS-Na’s palmitoyl chains (16:0).

- Phase Transition : DMPS has a lower Tₘ (~35°C) compared to DPPS-Na (~54°C), reflecting reduced van der Waals interactions in shorter chains .

- Membrane Fluidity : DMPS membranes are more fluid at physiological temperatures, making them suitable for studies requiring dynamic lipid environments .

DPPS-Na vs. DOPS (1,2-Dioleoyl-sn-glycero-3-phospho-L-serine)

- Acyl Chains : DOPS contains unsaturated oleoyl chains (18:1), whereas DPPS-Na has saturated palmitoyl chains.

- Phase Behavior : DOPS remains fluid at room temperature (Tₘ < 0°C), while DPPS-Na forms rigid bilayers unless heated above 54°C .

- Biological Applications : DOPS is preferred for mimicking plasma membrane fluidity, while DPPS-Na is used for studying lipid rafts or protein binding in gel-phase membranes .

Charge and Counterion Variants

DPPS-Na vs. DPPS (Ammonium Salt)

- Counterion : The ammonium salt form (DPPS-NH₄) replaces sodium, altering solubility in organic solvents.

- Applications: DPPS-Na is more compatible with aqueous buffer systems, while DPPS-NH₄ is used in chloroform/methanol lipid film preparations .

Key Research Findings

Membrane Interaction Studies

- CTX Peptide Binding : DPPS-Na membranes show higher affinity for cytolytic peptides like CTX compared to DPPC or DPPG, as demonstrated by carboxyfluorescein leakage assays and differential scanning calorimetry (DSC) .

- Electrostatic Effects : Neutron scattering studies reveal that DPPS-Na bilayers exhibit stronger interbilayer repulsion in confined geometries compared to DSPC (distearoylphosphatidylcholine), highlighting its role in membrane stability .

Phase Behavior

- Gel-to-Fluid Transition : DPPS-Na’s high Tₘ (~54°C) makes it ideal for studying phase-separated membranes. In contrast, DOPC (dioleoylphosphatidylcholine) remains fluid, enabling comparative studies on lipid packing .

Data Tables

Table 1. Structural and Thermodynamic Properties of DPPS-Na and Analogues

生物活性

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (DPPS), a phospholipid with the molecular formula C38H73NO10P·Na, is a significant compound in biological systems, particularly in membrane biology and cellular signaling. This article explores its biological activity, applications, and relevant research findings.

Overview of DPPS

DPPS is an anionic phospholipid commonly used in the preparation of liposomes and artificial membranes. Its structure features two palmitic acid chains at the sn-1 and sn-2 positions, contributing to its amphipathic nature, which is crucial for membrane formation and stability .

Biological Functions

Membrane Structure and Dynamics

DPPS plays a vital role in forming lipid bilayers, which are fundamental to cell membrane integrity. Its unique properties allow it to influence membrane fluidity and permeability, affecting various cellular processes such as signaling and transport .

Cell Signaling

Phosphatidylserine (PS), the parent compound of DPPS, is known for its role in apoptosis (programmed cell death). During apoptosis, PS translocates from the inner leaflet to the outer leaflet of the plasma membrane, acting as an "eat me" signal for macrophages . This process is critical for the clearance of dying cells and maintaining homeostasis.

Case Studies on Biological Activity

-

Lipid Composition and Membrane Properties

A study investigated the effects of DPPS on the physical properties of lipid membranes. It was found that incorporating DPPS into bilayers altered their mechanical properties and increased their stability against thermal fluctuations. The study utilized techniques such as differential scanning calorimetry (DSC) and atomic force microscopy (AFM) to assess these changes . -

Interaction with Proteins

DPPS has been shown to interact with various proteins, influencing their activity. For instance, research demonstrated that DPPS enhances the activity of certain kinases involved in signaling pathways by providing a favorable environment for protein binding . This interaction emphasizes DPPS's role beyond mere structural components. -

Impact on Drug Delivery Systems

The use of DPPS in liposomal formulations has been explored for drug delivery applications. A case study highlighted that liposomes containing DPPS exhibited improved drug encapsulation efficiency and enhanced cellular uptake compared to those made with neutral lipids. This property makes DPPS a candidate for targeted drug delivery systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C38H73NO10P·Na |

| Molecular Weight | 758.0 g/mol |

| Purity | ≥98% |

| Applications | Liposome formation, drug delivery |

| Storage Conditions | -20°C |

常见问题

Basic Research Question

- TLC/HPLC : Confirm homogeneity using chloroform/methanol/water (65:25:4) as mobile phase. Compare Rf values with commercial standards .

- Mass Spectrometry : Perform ESI-MS to verify molecular weight (C₃₈H₇₃NNaO₁₀P; ~758 Da) and detect acyl chain oxidation .

- ³¹P NMR : Identify headgroup conformation (δ = ~0 ppm for phosphatidylserine) and detect hydrolytic byproducts .

How does acyl chain saturation impact the compound’s utility in membrane fluidity studies?

Basic Research Question

The saturated palmitoyl chains (16:0) reduce fluidity compared to unsaturated analogs (e.g., dioleoyl-PS):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。